molecular formula C6H10N2O2 B11720658 N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide

Cat. No.: B11720658
M. Wt: 142.16 g/mol
InChI Key: QPCMDCKYCBMHKC-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a propargyl group, which is known for its reactivity and utility in various chemical reactions. This compound is part of a broader class of propargyl-containing compounds that have shown significant biological and chemical activity.

Preparation Methods

The synthesis of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide typically involves the reaction of propargyl bromide with appropriate amines under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The propargyl group allows for nucleophilic substitution reactions, often using reagents like sodium azide or sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. The propargyl group plays a crucial role in this inhibition by forming a covalent bond with the enzyme’s active site, thereby preventing its normal function .

Comparison with Similar Compounds

N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide can be compared with other propargyl-containing compounds such as:

    Rasagiline: Used in the treatment of Parkinson’s disease.

    Selegiline: Another monoamine oxidase inhibitor used for similar purposes.

    Propargyl bromide: A simpler compound used as a reagent in organic synthesis.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N'-hydroxy-3-prop-2-ynoxypropanimidamide

InChI

InChI=1S/C6H10N2O2/c1-2-4-10-5-3-6(7)8-9/h1,9H,3-5H2,(H2,7,8)

InChI Key

QPCMDCKYCBMHKC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC(=NO)N

Origin of Product

United States

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